Product packaging for Angiotensin (1-5)(Cat. No.:CAS No. 58442-64-1)

Angiotensin (1-5)

Cat. No.: B612747
CAS No.: 58442-64-1
M. Wt: 664.75
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin (1-5) (CAS Number: 58442-64-1) is a pentapeptide fragment of the Renin-Angiotensin System (RAS) with the amino acid sequence Asp-Arg-Val-Tyr-Ile (DRVYI) and a molecular weight of 664.76 Da [ ]. Once considered a metabolic byproduct, it is now recognized as a potent, endogenous angiotensin AT2-receptor (AT2R) agonist with significant biological activity and vasoprotective effects [ ][ ]. This peptide is an essential research tool for investigating non-classical pathways of the RAS that counterbalance the pro-hypertensive and fibrotic actions of the classical axis. In preclinical research, Angiotensin (1-5) has demonstrated key physiological roles. It induces endothelium-dependent vasodilation by stimulating nitric oxide (NO) release and causing relaxation of pre-constricted mouse mesenteric and human renal arteries [ ][ ]. Furthermore, it lowers blood pressure in both normotensive and hypertensive mouse models, an effect that is more potent than the established AT2R-agonist C21 and is abolished by AT2R blockade or in AT2R-knockout models [ ][ ]. Angiotensin (1-5) also stimulates the secretion of Atrial Natriuretic Peptide (ANP) from isolated rat atria, which contributes to its role in fluid and electrolyte homeostasis [ ][ ]. This effect is mediated through the Mas receptor and its downstream PI3K-Akt-NOS signaling pathway [ ]. Quantitative phosphoproteomics studies confirm that Angiotensin (1-5) modifies signaling networks in a protective, RAS-typical manner that is relevant to endothelial cell physiology and disease [ ]. This product is supplied as a lyophilized powder with a purity of >96% [ ]. For prolonged stability, it must be stored at -20°C or below [ ]. Please Note: This product is offered for Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₃₀H₄₈N₈O₉ B612747 Angiotensin (1-5) CAS No. 58442-64-1

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N8O9/c1-5-16(4)24(29(46)47)38-27(44)21(13-17-8-10-18(39)11-9-17)36-28(45)23(15(2)3)37-26(43)20(7-6-12-34-30(32)33)35-25(42)19(31)14-22(40)41/h8-11,15-16,19-21,23-24,39H,5-7,12-14,31H2,1-4H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H,40,41)(H,46,47)(H4,32,33,34)/t16-,19-,20-,21-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPBVMCAVNABKX-GXYVSGTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Angiotensin 1 5 : the Core Subject

Biochemical Profile of Angiotensin (1-5)

Angiotensin (1-5) is a pentapeptide, meaning it is composed of five amino acids. Its sequence is: Asp-Arg-Val-Tyr-Ile (or using the single-letter code, DRVYI ).

This sequence corresponds to the first five amino acids of its parent molecules, Angiotensin II and Angiotensin (1-7).

The fundamental chemical properties of Angiotensin (1-5) are summarized in the table below. These characteristics are crucial for its biological interactions and stability.

PropertyValueSource
Molecular Formula C30H48N8O9
Molecular Weight ~664.75 g/mol
Formal Name L-alpha-aspartyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucine

Biosynthesis and Metabolism of Angiotensin (1-5)

Angiotensin (1-5) is not produced directly from angiotensinogen (B3276523) but is a metabolite of other key angiotensin peptides. Its formation and subsequent breakdown are critical to its concentration and activity in the body.

The primary and most recognized pathway for the generation of Angiotensin (1-5) is the cleavage of Angiotensin (1-7).

From Angiotensin (1-7): Angiotensin-Converting Enzyme (ACE) acts as a dipeptidyl carboxypeptidase, removing the C-terminal dipeptide (His-Pro) from Angiotensin (1-7) to yield Angiotensin (1-5).

This relationship is significant because ACE inhibitors, a common class of cardiovascular drugs, block this conversion, leading to increased levels of Angiotensin (1-7) and decreased levels of Angiotensin (1-5).

The metabolic fate of Angiotensin (1-5) is an area of ongoing research. While the specific enzymes responsible for its ultimate breakdown into inactive smaller peptides or individual amino acids are not as well-defined as its formation pathway, it is understood to be further processed by various peptidases within the circulation and tissues.

Physiological Roles and Mechanisms of Action

Recent studies have overturned the long-held belief that Angiotensin (1-5) is inactive, revealing it as a functional component of the protective arm of the RAS.

There is conflicting evidence regarding the primary receptor for Angiotensin (1-5), with different studies pointing to either the AT2 receptor or the Mas receptor.

AT2 Receptor Agonism: A 2024 study provides strong evidence that Angiotensin (1-5) is a potent endogenous agonist for the Angiotensin II Type 2 Receptor (AT2R) . This binding activates signaling pathways typical of the protective RAS, including the activation of eNOS (endothelial nitric oxide synthase) and subsequent release of nitric oxide (NO). The study also suggests that Angiotensin (1-5) binds to the AT2R in a unique conformation compared to Angiotensin II.

Mas Receptor Agonism: Other research, particularly from 2016, suggests that Angiotensin (1-5) acts via the Mas receptor , the established receptor for Angiotensin (1-7). These studies show that the effects of Angiotensin (1-5) on atrial natriuretic peptide (ANP) secretion are blocked by a Mas receptor antagonist.

This discrepancy may be due to different experimental models or suggest that Angiotensin (1-5) can interact with both receptors under different conditions, a possibility that requires further investigation.

Consistent with its role in the protective RAS axis, Angiotensin (1-5) demonstrates several beneficial cardiovascular effects:

Vasodilation: It induces the relaxation of pre-constricted resistance arteries in both mouse and human tissues. This effect is dependent on the AT2R and leads to the widening of blood vessels.

Blood Pressure Reduction: In animal models, Angiotensin (1-5) has been shown to lower blood pressure in normotensive mice, an effect not typically seen with other protective RAS agonists like Angiotensin (1-7).

Nitric Oxide (NO) Release: It stimulates the release of NO from endothelial cells, a key signaling molecule that promotes vascular health and relaxation.

Atrial Natriuretic Peptide (ANP) Secretion: Some studies report that Angiotensin (1-5) stimulates the secretion of ANP, a hormone that promotes sodium excretion and vasodilation, thereby lowering blood pressure.

The actions of Angiotensin (1-5) extend to the renal and endocrine systems, which are intricately linked with cardiovascular control.

Renal Artery Relaxation: It has been shown to relax human renal arteries, suggesting a role in modulating kidney blood flow.

ANP Secretion: As mentioned, its ability to stimulate ANP secretion from the heart atria represents a key endocrine function that influences renal handling of sodium and water.

The role of Angiotensin (1-5) in the central nervous system is not well-established. However, one study noted that direct microinjection into the insular cortex of the brain did not produce the significant autonomic or cardiovascular effects that were observed with other angiotensin peptides like Alamandine. This suggests that its primary roles may lie outside of direct central blood pressure control, though further research is needed.

Angiotensin (1-5) in Pathophysiological Contexts

The involvement of Angiotensin (1-5) is being explored in various disease states, particularly those where the RAS is known to be dysregulated.

Given its vasodilatory and blood-pressure-lowering effects, Angiotensin (1-5) is a peptide of significant interest in hypertension research. In the context of heart failure, the picture is more complex. One study on patients with heart failure with preserved ejection fraction (HFpEF) found that higher circulating levels of Angiotensin (1-5) and Angiotensin (1-7) were paradoxically associated with a poorer outcome. The authors suggest this may reflect a compensatory, but ultimately insufficient, activation of the protective RAS axis in the face of overwhelming disease pathology.

The ability of Angiotensin (1-5) to relax renal arteries suggests a potential protective role in kidney function. In sheep models, the metabolism of Angiotensin (1-7) to Angiotensin (1-5) by ACE is a prominent pathway in the kidney's proximal tubules. This local regulation underscores its potential importance in renal physiology and, by extension, in kidney diseases where the RAS is implicated.

Currently, there is limited specific research directly linking Angiotensin (1-5) to neurological disorders. The broader roles of the AT2R and Mas receptors in the brain—including neuroprotection and cognitive function—suggest that Angiotensin (1-5) could be a relevant area for future investigation in this field.

Molecular Mechanisms and Receptor Interactions of Angiotensin 1 5

Receptor Binding and Activation Studies

Angiotensin Type 2 Receptor (AT2R) Agonism

Recent comprehensive studies have identified Angiotensin (1-5) as a potent and endogenous agonist for the Angiotensin Type 2 Receptor (AT2R). biorxiv.orgbiorxiv.orgnih.gov This interaction is central to the peptide's physiological actions, which align with the protective functions of the RAS, such as vasodilation and nitric oxide (NO) production. biorxiv.org The effects mediated by Ang-(1-5), including increased NO synthesis, vasodilation, and blood pressure reduction, are contrary to the classical effects associated with the Angiotensin Type 1 Receptor (AT1R). biorxiv.org

Experimental evidence confirms that the vasodilatory response to Ang-(1-5) is absent in mesenteric arteries from mice lacking the AT2R (AT2R-deficient mice). biorxiv.orgnih.gov Furthermore, the blood pressure-lowering effect of Ang-(1-5) is blocked by the administration of PD123319, a selective AT2R antagonist. biorxiv.orgnih.gov In vitro studies using Chinese Hamster Ovary (CHO) cells stably transfected with specific receptors showed that Ang-(1-5) induces NO release in cells expressing AT2R, but not in those expressing the Mas receptor or in non-transfected cells. biorxiv.orgbiorxiv.orgnih.gov These findings collectively provide strong evidence that Ang-(1-5) exerts its effects primarily through the AT2R.

Angiotensin (1-5) demonstrates potent and selective agonism at the AT2R. biorxiv.org Functional studies consistently show that its biological effects are mediated by AT2R and not AT1R or the Mas receptor for key cardiovascular responses. biorxiv.orgnih.gov For instance, the peptide's ability to induce NO release, relax arteries, and lower blood pressure are classical AT2R-mediated actions. biorxiv.org The blockade of these effects by an AT2R-specific antagonist (PD123319) and their absence in AT2R knockout models underscore this selectivity. biorxiv.orgnih.gov While Angiotensin II (Ang II) binds with high affinity to both AT1R and AT2R, Ang-(1-5) appears to selectively target the protective AT2R pathway for its vasodilatory actions. biorxiv.orgmdpi.com

Receptor Selectivity of Angiotensin (1-5) Induced Nitric Oxide (NO) Release
Cell LineReceptor ExpressedResponse to Ang-(1-5)Conclusion
AT2R-CHOAngiotensin Type 2 Receptor (AT2R)NO Release IncreasedAng-(1-5) acts on AT2R
Mas-CHOMas Receptor (MasR)No NO ReleaseAng-(1-5) does not act on MasR for this effect
Non-transfected CHONoneNo NO ReleaseEffect is receptor-specific

Data derived from studies on Chinese Hamster Ovary (CHO) cells. biorxiv.orgnih.gov

In silico molecular docking simulations have revealed that Ang-(1-5) binds to the AT2R in two distinct, preferred conformations. biorxiv.orgnih.govmedchemexpress.com One conformation is canonical, where Ang-(1-5) aligns with the binding position of the first five amino acids of Ang II within the AT2R binding pocket. biorxiv.org

However, the second conformation is substantially different and considered non-canonical. biorxiv.org In this unique pose, Ang-(1-5) docks deeper into the AT2R binding pocket, adopting a conformation not previously described for other AT2R ligands. medchemexpress.com This distinct binding mode may be the structural basis for biased agonism at the AT2R, potentially giving rise to a unique signaling profile and effects different from those of other AT2R agonists like Ang II. biorxiv.org

Functional studies have compared the potency and efficacy of Ang-(1-5) with other known AT2R agonists, primarily Ang II and the non-peptide agonist C21.

In causing vasorelaxation of arteries and lowering blood pressure in normotensive mice, Ang-(1-5) was found to be more potent than C21. biorxiv.orgnih.govresearchgate.net Regarding NO release from AT2R-transfected CHO cells, Ang-(1-5) showed a concentration-dependent effect. biorxiv.org Its potency (EC50) for this action was comparable to that of C21 but approximately 20-fold lower than that of Ang II. biorxiv.org In terms of maximal effect (efficacy, Emax), Ang-(1-5) was comparable to Ang II and significantly higher than C21. biorxiv.org

Pharmacological Profile of Ang-(1-5) at the AT2R Compared to Other Agonists
AgonistRelative Potency (NO Release)Relative Efficacy (NO Release)In Vivo Effect (Blood Pressure)
Angiotensin (1-5)Comparable to C21; Lower than Ang IIComparable to Ang II; Higher than C21More potent than C21
Angiotensin IIHighHighN/A (Acts on AT1R to increase BP)
C21Comparable to Ang-(1-5)Lower than Ang-(1-5) and Ang IILess potent than Ang-(1-5)

Data compiled from functional assays on NO release and in vivo blood pressure measurements. biorxiv.org

Unique Conformational Binding Modes to AT2R

Mas Receptor (MasR) Interaction

The interaction between Ang-(1-5) and the Mas receptor (MasR), the primary receptor for Angiotensin-(1-7), presents conflicting evidence in the scientific literature. The MasR is a key component of the protective arm of the RAS, mediating effects like vasodilation and anti-inflammatory responses. tocris.comexplorationpub.com

An earlier study investigating the secretion of atrial natriuretic peptide (ANP) in isolated perfused rat atria reported that Ang-(1-5) stimulates ANP secretion. biorxiv.orgimrpress.com This effect was reportedly attenuated by A-779, a known MasR antagonist, but not by antagonists for the AT1R or AT2R. biorxiv.orgimrpress.com This finding suggested that Ang-(1-5) is an active mediator that stimulates ANP secretion via the MasR and its associated signaling pathway. biorxiv.orgimrpress.com It was proposed that Ang-(1-5) shares this cardioprotective function with Ang-(1-7). biorxiv.org

Comparative Receptor Specificity in Different Experimental Models

The biological activity of Angiotensin (1-5) (Ang-(1-5)) has been investigated across various experimental models, revealing its specificity for certain receptors within the renin-angiotensin system (RAS). Studies utilizing Chinese Hamster Ovary (CHO) cells have been particularly informative. In CHO cells stably transfected to express the angiotensin AT2 receptor (AT2R), Ang-(1-5) was shown to induce nitric oxide (NO) release. researchgate.netnih.gov Conversely, in CHO cells transfected with the Mas receptor or in non-transfected CHO cells, Ang-(1-5) did not elicit this effect. researchgate.netnih.gov This suggests a strong selectivity of Ang-(1-5) for the AT2R over the Mas receptor in this cell model. researchgate.netnih.gov

Further evidence for AT2R as the primary receptor for Ang-(1-5) comes from ex vivo and in vivo studies. In mouse mesenteric arteries, Ang-(1-5) induced vasorelaxation, an effect that was absent in arteries from AT2R knockout (KO) mice. researchgate.netnih.gov Similarly, the blood pressure-lowering effect of Ang-(1-5) in normotensive mice was inhibited by the AT2R antagonist PD123319. researchgate.netnih.gov These findings in whole organisms and isolated tissues corroborate the data from cell culture models, pointing to the AT2R as the functional receptor for Ang-(1-5). researchgate.netnih.gov

However, some studies present a more complex picture. Research on isolated perfused beating rat atria suggested that Ang-(1-5) stimulates atrial natriuretic peptide (ANP) secretion via the Mas receptor. researchgate.netnih.gov In this model, the effects of Ang-(1-5) were attenuated by a Mas receptor antagonist (A-779) but not by antagonists for the AT1R (losartan) or AT2R (PD123319). researchgate.netnih.gov This discrepancy highlights the potential for different receptor interactions depending on the tissue and physiological context. It has been noted that the Mas receptor and the AT2R can form heterodimers, which may lead to functional interdependency and cross-inhibition by their respective antagonists in certain cell types like astrocytes. ahajournals.org

Table 1: Receptor Specificity of Angiotensin (1-5) in Various Experimental Models

Experimental ModelKey FindingImplied ReceptorReference
CHO cells transfected with AT2RIncreased NO releaseAT2R researchgate.netnih.gov
CHO cells transfected with Mas receptorNo NO releaseNot Mas researchgate.netnih.gov
Non-transfected CHO cellsNo NO releaseReceptor-mediated effect researchgate.netnih.gov
Mouse mesenteric arteriesVasorelaxationAT2R researchgate.netnih.gov
AT2R-knockout mouse arteriesNo vasorelaxationAT2R researchgate.netnih.gov
Normotensive miceLowered blood pressureAT2R researchgate.netnih.gov
Isolated perfused rat atriaANP secretionMas Receptor researchgate.netnih.gov

Absence of Interaction with Angiotensin Type 1 Receptor (AT1R)

Current research indicates that Angiotensin (1-5) does not exert its biological effects through the Angiotensin Type 1 Receptor (AT1R). The physiological actions attributed to Ang-(1-5), such as increased nitric oxide synthesis, vasodilation, and blood pressure reduction, are contrary to the well-established effects of AT1R activation, which include vasoconstriction and increased blood pressure. biorxiv.orgexplorationpub.com

Experimental evidence supports this lack of interaction. In studies on isolated perfused beating rat atria, the Ang-(1-5)-induced secretion of atrial natriuretic peptide (ANP) was not blocked by the AT1R antagonist losartan. researchgate.netnih.gov This demonstrates that the signaling pathway initiated by Ang-(1-5) in this specific model is independent of AT1R activation. researchgate.netnih.gov Furthermore, when studying the vasorelaxant effects of Ang-(1-5) in human renal arteries, experiments were conducted with concomitant AT1R blockade to prevent any potential masking vasoconstrictive effects, implying that the primary action of Ang-(1-5) is not mediated by AT1R. biorxiv.org The distinct and often opposing functional outcomes of Ang-(1-5) and AT1R agonists strongly suggest that Ang-(1-5) does not bind to or activate the AT1R. biorxiv.org

Intracellular Signaling Cascades Mediated by Angiotensin (1-5)

Nitric Oxide (NO) Synthase (eNOS) Activation and Nitric Oxide Release

Angiotensin (1-5) has been identified as a potent activator of endothelial nitric oxide synthase (eNOS), leading to the release of nitric oxide (NO). nih.govbiorxiv.org In vitro studies using human aortic endothelial cells (HAEC) have shown that stimulation with Ang-(1-5) results in a significant and continuous release of NO. biorxiv.org This effect is dependent on NOS activity, as it is completely blocked by the NOS inhibitor L-NAME. biorxiv.org

The activation of eNOS by Ang-(1-5) is a key mechanism underlying its vasodilatory effects. biorxiv.org This places Ang-(1-5) within the protective arm of the renin-angiotensin system, similar to other compounds like Angiotensin-(1-7) and the AT2R agonist C21, which also promote NO synthesis. biorxiv.org The signaling pathway leading to eNOS activation involves specific phosphorylation and dephosphorylation events on the eNOS enzyme. biorxiv.org

Phosphorylation Events of eNOS (e.g., Ser1177eNOS, Tyr657eNOS)

The activation of eNOS by Angiotensin (1-5) is regulated by specific changes in its phosphorylation state. nih.govbiorxiv.org Western blot analysis in human aortic endothelial cells (HAEC) has revealed that Ang-(1-5) treatment leads to a significant increase in the phosphorylation of eNOS at the serine 1177 residue (Ser1177eNOS). biorxiv.org Phosphorylation at this site is a canonical mechanism for eNOS activation and is known to enhance its activity. biorxiv.orgfrontiersin.org

Simultaneously, Ang-(1-5) induces the dephosphorylation of eNOS at the tyrosine 657 residue (Tyr657eNOS). biorxiv.org Dephosphorylation at this particular site is another mechanism that contributes to the activation of the enzyme. biorxiv.org These dual phosphorylation changes—an increase at Ser1177 and a decrease at Tyr657—work in concert to robustly activate eNOS and increase NO production. biorxiv.org

Table 2: Phosphorylation Changes in eNOS Induced by Angiotensin (1-5) in HAEC

Phosphorylation SiteChange Induced by Ang-(1-5)Functional ConsequenceReference
Serine 1177 (Ser1177eNOS)Increased phosphorylationActivation biorxiv.org
Tyrosine 657 (Tyr657eNOS)DephosphorylationActivation biorxiv.org

Involvement of Phosphatidylinositol 3-Kinase (PI3K)-Protein Kinase B (Akt) Pathway

The Phosphatidylinositol 3-Kinase (PI3K)-Protein Kinase B (Akt) signaling pathway is a critical mediator of the intracellular effects of Angiotensin (1-5). researchgate.netnih.gov The phosphorylation of eNOS at Ser1177, a key event in its activation by Ang-(1-5), is preceded by the activation of Akt. biorxiv.org Specifically, treatment of human aortic endothelial cells (HAEC) with Ang-(1-5) leads to a rapid and significant increase in the phosphorylation of Akt at Serine 473 (Ser473-Akt), which is an indicator of Akt activation. biorxiv.org This activated Akt then acts as the kinase responsible for phosphorylating eNOS at Ser1177. biorxiv.org

Further evidence for the involvement of the PI3K/Akt pathway comes from studies using pharmacological inhibitors. In isolated perfused beating rat atria, the Ang-(1-5)-induced secretion of atrial natriuretic peptide (ANP) was attenuated by inhibitors of both PI3K (wortmannin) and Akt (API-2). researchgate.netnih.gov This demonstrates that the functional effects of Ang-(1-5) in this model are dependent on the integrity of the PI3K-Akt signaling cascade. researchgate.netnih.gov Therefore, the PI3K-Akt pathway is a central component of the signaling network that links Ang-(1-5) receptor activation to downstream physiological responses like eNOS activation and ANP secretion. researchgate.netnih.govbiorxiv.org

Induction of Dephosphorylation Signaling Networks

Beyond the specific dephosphorylation of eNOS at Tyr657, Angiotensin (1-5) initiates broader dephosphorylation signaling networks. biorxiv.org A time-resolved quantitative phosphoproteomics analysis in human aortic endothelial cells (HAEC) revealed that Ang-(1-5) treatment significantly altered the phosphorylation status of numerous proteins. researchgate.net A majority of these changes were dephosphorylation events. researchgate.net

Distinct Signaling Patterns Consistent with a Protective RAS Arm

Angiotensin (1-5) (Ang (1-5)) is a pentapeptide that is increasingly recognized as a biologically active component of the Renin-Angiotensin System (RAS). Its signaling profile aligns with the protective, or counter-regulatory, arm of the RAS, which acts to balance the often-detrimental effects of the classical RAS axis mediated by Angiotensin II (Ang II) and its type 1 receptor (AT1R). The protective functions of Ang (1-5) are primarily executed through its interaction with the Mas receptor and the Angiotensin II type 2 receptor (AT2R), leading to downstream signaling cascades that promote vasodilation, anti-inflammatory, and anti-fibrotic effects. explorationpub.combiorxiv.orgnih.gov

Recent research has solidified the role of Ang (1-5) as a potent endogenous agonist of the AT2R. biorxiv.orgnih.gov This interaction triggers a signaling network characterized by dephosphorylations, a pattern consistent with other agonists of the protective RAS. biorxiv.org The binding of Ang (1-5) to the AT2R can occur in a unique conformation, which may elicit effects distinct from other AT2R agonists. biorxiv.org One of the key downstream effects of Ang (1-5) binding to AT2R is the activation of endothelial nitric oxide synthase (eNOS). biorxiv.orgnih.gov This activation, mediated by changes in phosphorylation at specific sites on eNOS, leads to an increased synthesis of nitric oxide (NO). biorxiv.orgnih.gov Nitric oxide is a potent vasodilator, and its increased production contributes to the relaxation of blood vessels and a subsequent lowering of blood pressure. biorxiv.org

In addition to its actions via the AT2R, Ang (1-s) has also been shown to stimulate the secretion of atrial natriuretic peptide (ANP) through the Mas receptor. researchgate.netnih.gov This effect is dependent on the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt-nitric oxide synthase (NOS) pathway. researchgate.netnih.gov The release of ANP contributes to the protective effects of Ang (1-5) by promoting natriuresis and diuresis, further helping to reduce blood pressure. The signaling pathways initiated by Ang (1-5) are typical of the protective arm of the RAS and have been shown to influence important endothelial cell functions such as migration, proliferation, inflammation, and barrier integrity. biorxiv.org

Table 1: Signaling Pathways of Angiotensin (1-5) in the Protective RAS Arm

Receptor Key Signaling Molecules/Pathways Physiological Outcome
AT2R eNOS activation (via phosphorylation changes) Increased Nitric Oxide (NO) synthesis, Vasodilation, Lowering of blood pressure. biorxiv.orgnih.gov
Mas Receptor PI3K-Akt-NOS pathway Atrial Natriuretic Peptide (ANP) secretion, Natriuresis, Diuresis. researchgate.netnih.gov

Exploration of Other Intracellular Effectors and Second Messengers

The signaling cascades initiated by Angiotensin (1-5) involve a variety of intracellular effectors and second messengers that contribute to its physiological actions. While the primary pathways are linked to the AT2R and Mas receptors, a broader look at angiotensin receptor signaling provides context for the potential involvement of other molecules.

Upon activation of G protein-coupled receptors (GPCRs) like the angiotensin receptors, a cascade of intracellular events is triggered. This often involves the generation of second messengers such as inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and cyclic adenosine (B11128) monophosphate (cAMP). nih.govahajournals.org For instance, Ang II binding to the AT1R leads to the activation of phospholipases C, A, and D, resulting in the production of IP3 and DAG. nih.govnih.gov These second messengers, in turn, activate downstream protein kinases. portlandpress.com

While the specific second messengers directly modulated by Ang (1-5) are still under detailed investigation, its activation of the PI3K-Akt pathway points to the involvement of phosphoinositides as crucial signaling intermediates. researchgate.netnih.gov The PI3K-Akt pathway is a central regulator of cell growth, survival, and metabolism.

Furthermore, the activation of protein kinases is a common feature of angiotensin receptor signaling. This includes members of the mitogen-activated protein kinase (MAPK) family, such as ERK1/2, as well as protein kinase B (Akt) and protein kinase C (PKC). portlandpress.commdpi.com Research on Ang (1-7), a related peptide, shows its ability to stimulate pathways involving PI3K/Akt and MAPKs. explorationpub.com Given the functional similarities and metabolic relationship between Ang (1-7) and Ang (1-5), it is plausible that Ang (1-5) also modulates these kinase cascades. researchgate.net The activation or inhibition of these kinases can have profound effects on gene expression and cellular function. For example, the JAK/STAT pathway, which is activated by Ang II, involves the tyrosine phosphorylation of STAT proteins that then translocate to the nucleus to regulate gene transcription. ahajournals.org

The small GTPase Rap1 has also been identified as a downstream effector in angiotensin signaling pathways. physiology.org Ang II has been shown to decrease the activity of Rap1 in renal tubular cells. physiology.org This modulation of small GTPases represents another layer of intracellular signaling that could be influenced by Ang (1-5).

Table 2: Potential Intracellular Effectors and Second Messengers in Angiotensin (1-5) Signaling

Effector/Second Messenger Class Specific Molecules Potential Role in Ang (1-5) Signaling
Second Messengers Phosphoinositides (e.g., PIP3) Implicated through the activation of the PI3K-Akt pathway. researchgate.netnih.gov
Inositol Trisphosphate (IP3) A common second messenger in angiotensin receptor signaling. nih.govnih.gov
Diacylglycerol (DAG) A common second messenger in angiotensin receptor signaling. nih.govnih.gov
Protein Kinases Protein Kinase B (Akt) Directly implicated in the Mas receptor-mediated signaling of Ang (1-5). researchgate.netnih.gov
Mitogen-Activated Protein Kinases (MAPKs) Downstream targets of related angiotensin peptides. explorationpub.com
Protein Kinase C (PKC) A key effector in general angiotensin receptor signaling. portlandpress.com
Transcription Factors STAT proteins Potential for regulation through JAK/STAT pathway modulation. ahajournals.org
Small GTPases Rap1 A downstream target in angiotensin signaling cascades. physiology.org

Renal System Research

The metabolism of angiotensin peptides within the kidney is a complex process involving various enzymes and cell types.

Metabolism and Processing by Glomerular Endothelial Cells

Studies on cultured human glomerular endothelial cells (hGEnCs) have provided insights into the local processing of angiotensin peptides. nih.govphysiology.orgnih.gov These cells possess significant angiotensin-converting enzyme (ACE) activity. nih.govphysiology.orgnih.gov

The formation of Angiotensin (1-5) in this cellular context occurs through the fragmentation of Angiotensin (1-7), a process mediated by ACE. nih.govphysiology.orgresearchgate.net While hGEnCs can convert Angiotensin I to Angiotensin II, they metabolize Angiotensin II at a slower rate compared to podocytes. nih.govphysiology.org The conversion of Angiotensin II to Angiotensin (1-7) is facilitated by ACE2, prolylendopeptidase (PEP), and prolylcarboxypeptidase. nih.govphysiology.org This Angiotensin (1-7) can then be further cleaved by ACE to produce Angiotensin (1-5). nih.govphysiology.orgresearchgate.net

Table 2: Enzyme-Mediated Metabolism of Angiotensin Peptides in Human Glomerular Endothelial Cells

Substrate Enzyme(s) Product(s) Citations
Angiotensin I Angiotensin-Converting Enzyme (ACE) Angiotensin II nih.govphysiology.org
Angiotensin I Prolylendopeptidase (PEP) Angiotensin (1-7) nih.govphysiology.org
Angiotensin II ACE2, PEP, Prolylcarboxypeptidase Angiotensin (1-7) nih.govphysiology.org
Angiotensin (1-7) Angiotensin-Converting Enzyme (ACE) Angiotensin (1-5) nih.govphysiology.orgresearchgate.net

Potential Influence on Renal Hemodynamics and Function in Animal Models

Pre-clinical studies in animal models have begun to explore the role of Angiotensin (1-5) [Ang-(1-5)] within the complex regulation of the renal system. The renin-angiotensin system (RAS) is a critical regulator of renal hemodynamics and function, with Angiotensin II (Ang II) being the primary effector peptide, typically mediating vasoconstriction and sodium retention. ahajournals.orgnews-medical.net The counter-regulatory arm of the RAS, which includes peptides like Angiotensin (1-7) [Ang-(1-7)], often opposes the actions of Ang II. nih.govahajournals.org Ang-(1-5) is a metabolite of Ang-(1-7), formed by the action of Angiotensin-Converting Enzyme (ACE). physiology.orgahajournals.orgoup.com

While direct, extensive research on the specific effects of Ang-(1-5) on renal hemodynamics is still emerging, its position within the RAS cascade suggests a potential modulatory role. In studies on isolated perfused rat atria, Ang-(1-5) has been shown to stimulate the secretion of atrial natriuretic peptide (ANP), a hormone known to promote natriuresis and diuresis, which are key aspects of renal function. researchgate.netnih.gov This effect was mediated through the Mas receptor, which is also the receptor for Ang-(1-7). researchgate.netnih.gov The stimulation of ANP secretion by Ang-(1-5) was found to be comparable to that induced by Ang-(1-7) and Angiotensin (1-9). nih.gov

In the context of pathological conditions, the balance of the RAS is often dysregulated. portlandpress.comahajournals.org For instance, in animal models of chronic kidney disease (CKD), an upregulation of the classical ACE/Ang II/AT1 receptor axis is observed. nih.gov The potential of counter-regulatory peptides to mitigate these effects is an active area of investigation. For example, in rats with heart failure, a condition that significantly impacts renal function, chronic administration of Ang-(1-7) demonstrated beneficial diuretic and natriuretic effects. mdpi.com Given that Ang-(1-5) is a direct metabolite of Ang-(1-7) and shares some of its signaling pathways, such as Mas receptor activation, it is plausible that it could also contribute to the regulation of renal function, although further direct investigation is required. researchgate.netnih.gov

The following table summarizes key pre-clinical findings related to Ang-(1-5) and its potential influence on factors related to renal function.

Interactive Data Table: Pre-clinical Findings on Angiotensin (1-5) and Renal-Related Functions

Animal Model Experimental Setup Key Findings Related to Renal Function Signaling Pathway Implicated
Isolated Perfused Rat AtriaAdministration of Ang-(1-5)Stimulated secretion of Atrial Natriuretic Peptide (ANP) in a dose-dependent manner. researchgate.netnih.govMas receptor, PI3K-Akt-NOS pathway. researchgate.netnih.gov
------Attenuated ANP secretion in hypertrophied atria. nih.gov---

Other Organ Systems Research (Pre-clinical and Mechanistic Focus)

The renin-angiotensin system is known to have a significant presence and functional role within the central nervous system (CNS), independent of the peripheral RAS. nih.govahajournals.org This local brain RAS is involved in regulating cardiovascular function, fluid balance, and neuroinflammation. ahajournals.orgelsevier.es While research has extensively focused on the roles of Ang II and Ang-(1-7) in the brain, direct evidence for the specific actions of Ang-(1-5) is still limited. mdpi.comexplorationpub.com

Pre-clinical studies have established that components of the RAS, including angiotensinogen (B3276523), renin, ACE, and various angiotensin receptors, are present in the brain. nih.govresearchgate.net The classical Ang II/AT1 receptor axis in the brain is generally associated with sympathoexcitation and pro-inflammatory responses, while the counter-regulatory Ang-(1-7)/Mas receptor axis often exerts opposing, neuroprotective effects. mdpi.comfrontiersin.org

Given that Ang-(1-5) is a metabolite of Ang-(1-7), its potential interactions within the CNS are likely linked to the activity of its precursor. physiology.orgnih.gov Studies have shown that central administration of Ang-(1-7) can modulate cardiovascular reflexes and has beneficial metabolic effects, suggesting a role for the counter-regulatory RAS in central homeostatic control. mdpi.com However, the specific contribution of Ang-(1-5) to these central effects has not yet been delineated. The metabolism of Ang-(1-7) to Ang-(1-5) within the brain and the potential for Ang-(1-5) to interact with CNS receptors remain areas for future investigation.

The lungs are a primary site for the metabolism of angiotensin peptides, largely due to the high concentration of Angiotensin-Converting Enzyme (ACE) in the pulmonary vasculature. physiology.orgahajournals.org Research in animal models has specifically identified the lung as a key location for the conversion of Angiotensin (1-7) [Ang-(1-7)] to Angiotensin (1-5) [Ang-(1-5)]. physiology.orgnih.gov

In studies using rat lung membrane preparations, radiolabeled Ang-(1-7) was primarily hydrolyzed into Ang-(1-5). physiology.orgnih.gov This metabolic process was shown to be dependent on ACE, as the ACE inhibitor lisinopril (B193118) abolished the generation of Ang-(1-5) from Ang-(1-7). physiology.orgahajournals.org Further kinetic studies using purified ACE from canine lung confirmed that ACE acts as a dipeptidyl carboxypeptidase, cleaving Ang-(1-7) to produce the pentapeptide Ang-(1-5). ahajournals.org

Once formed, Ang-(1-5) itself undergoes further metabolism in the lungs. In pulmonary membrane preparations, Ang-(1-5) was metabolized to Angiotensin (3-5). physiology.org This subsequent breakdown of Ang-(1-5) appears to be independent of ACE. physiology.org The involvement of other enzymes, such as aminopeptidases or dipeptidyl aminopeptidases, in the degradation of Ang-(1-5) in the lung has been suggested. physiology.org These findings highlight the dynamic processing of angiotensin peptides within the pulmonary system, with Ang-(1-5) being a key intermediate in the metabolic cascade of the counter-regulatory arm of the RAS.

Interactive Data Table: Metabolism of Angiotensin (1-5) in Pulmonary Tissue

Animal/Tissue Model Substrate Primary Metabolite Key Enzyme(s) Involved Inhibitor Effects
Rat Lung MembranesAngiotensin (1-7)Angiotensin (1-5) physiology.orgnih.govAngiotensin-Converting Enzyme (ACE) physiology.orgahajournals.orgLisinopril (ACE inhibitor) abolished Ang-(1-5) formation. physiology.orgahajournals.org
Canine Lung (purified ACE)Angiotensin (1-7)Angiotensin (1-5) ahajournals.orgAngiotensin-Converting Enzyme (ACE) ahajournals.orgLisinopril and enalaprilat (B1671235) (ACE inhibitors) abolished Ang-(1-5) formation. ahajournals.org
Rat Lung MembranesAngiotensin (1-5)Angiotensin (3-5) physiology.orgSuggested to be peptidyl or dipeptidyl aminopeptidases. physiology.orgMetabolism was independent of ACE. physiology.org

Central Nervous System Interactions (if specific research data emerges from searches)

Integration of Angiotensin (1-5) into the Counter-Regulatory RAS Network

The renin-angiotensin system (RAS) is characterized by a balance between its classical, pressor arm (ACE/Ang II/AT1 receptor) and a counter-regulatory, depressor arm. nih.govmdpi.comnih.gov The counter-regulatory axis, which includes Angiotensin-Converting Enzyme 2 (ACE2), Angiotensin (1-7) [Ang-(1-7)], and the Mas receptor, generally opposes the vasoconstrictive, proliferative, and pro-inflammatory effects of the classical arm. ahajournals.orgahajournals.orgscientificarchives.com Angiotensin (1-5) [Ang-(1-5)], as a direct metabolite of Ang-(1-7), is an integral component of this counter-regulatory network. physiology.orgahajournals.orgnih.gov

The formation of Ang-(1-5) from Ang-(1-7) is catalyzed by ACE. physiology.orgahajournals.orgoup.com This is a crucial point of interaction, as ACE is also the enzyme responsible for generating Ang II from Angiotensin I. Thus, ACE has a dual role, participating in both the formation of the primary effector of the classical arm and the degradation of a key peptide of the counter-regulatory arm. The activity of ACE can therefore shift the balance of the RAS. For instance, ACE inhibitors, by blocking the degradation of Ang-(1-7) to Ang-(1-5), lead to an accumulation of Ang-(1-7), thereby enhancing the activity of the counter-regulatory axis. windows.net

The biological activity of the renin-angiotensin system (RAS) is determined by a complex interplay and cross-talk between its various peptide fragments and enzymes. Angiotensin (1-5) [Ang-(1-5)] is positioned at a key juncture of this network, primarily through its relationship with Angiotensin (1-7) [Ang-(1-7)] and Angiotensin-Converting Enzyme (ACE). physiology.orgahajournals.org

The primary point of cross-talk is the enzymatic conversion of Ang-(1-7) to Ang-(1-5) by ACE. physiology.orgahajournals.orgfrontiersin.org This metabolic step represents a direct interaction where ACE, the central enzyme of the classical RAS arm, modulates the levels of a key peptide in the counter-regulatory arm. This action of ACE on Ang-(1-7) effectively terminates the direct actions of the heptapeptide (B1575542), while giving rise to the pentapeptide Ang-(1-5), which has its own biological activities. researchgate.netnih.gov

Furthermore, Ang-(1-5) shares the Mas receptor with Ang-(1-7). researchgate.net In isolated rat atria, Ang-(1-5) was shown to stimulate atrial natriuretic peptide (ANP) secretion through this receptor, an effect also attributed to Ang-(1-7). researchgate.netnih.gov This suggests a potential for competitive or synergistic interactions at the receptor level. The relative concentrations of Ang-(1-7) and Ang-(1-5) in specific tissues could therefore influence the net activation of the Mas receptor and its downstream signaling pathways.

Table of Compounds

Historical Research Context of Angiotensin (1-5) within the RAS Paradigm

The journey to understanding Angiotensin (1-5) reflects the broader evolution of knowledge about the Renin-Angiotensin System itself, which was first identified through studies on renal extracts and their pressor effects in the late 19th and early 20th centuries. ahajournals.orgresearchgate.net The classical view of the RAS centered on the conversion of Angiotensin I to the highly active Angiotensin II by Angiotensin-Converting Enzyme (ACE). youtube.comwikipedia.org

Initial Characterization as a Degradation Product

For many years, smaller angiotensin fragments were largely dismissed as inactive byproducts of the degradation of more prominent peptides like Angiotensin II and Angiotensin-(1-7). biorxiv.orgmdpi.com Angiotensin-(1-5) was first identified as the primary metabolic product resulting from the cleavage of Angiotensin-(1-7) by ACE. ahajournals.orgscielo.br In vitro studies demonstrated that ACE, a dipeptidyl carboxypeptidase, efficiently hydrolyzes Angiotensin-(1-7) to the pentapeptide Angiotensin-(1-5). ahajournals.org This enzymatic action was shown to be inhibited by ACE inhibitors such as lisinopril (B193118) and enalaprilat (B1671235). ahajournals.org

This characterization positioned Angiotensin-(1-5) as a biologically inert degradation product, effectively the end of the line for this particular branch of the RAS cascade. biorxiv.orgahajournals.org Early investigations into its function were limited, with some studies suggesting it only had a role in inhibiting ACE activity, similar in potency to Angiotensin I, but without any effect on arterial contractions. ahajournals.org For a significant period, the prevailing consensus was that the biological activity of angiotensin peptides was lost with the removal of key amino acid residues from the C-terminal end of Angiotensin II. nih.gov

Evolution of Research into its Biological Activity and Endogenous Nature

The paradigm began to shift as the understanding of the RAS expanded to include a "protective" or counter-regulatory axis, primarily involving Angiotensin-(1-7), its receptor Mas, and the enzyme ACE2. scientificarchives.comnih.gov This opened the door to re-evaluating the potential bioactivity of other angiotensin fragments.

Recent and more thorough investigations have transformed the perception of Angiotensin-(1-5) from an inert metabolite to a biologically active hormone. biorxiv.org It is now recognized as an endogenous peptide, present in human plasma at levels comparable to other RAS hormones. biorxiv.org

A significant breakthrough in the understanding of Angiotensin-(1-5) was the discovery of its role as a potent agonist for the Angiotensin AT2 receptor (AT2R). biorxiv.orgbiorxiv.orgnih.gov Research has demonstrated that Angiotensin-(1-5) can induce the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) release from endothelial cells. biorxiv.orgnih.govresearchgate.net This, in turn, causes relaxation of pre-constricted arteries and a lowering of blood pressure in normotensive mice. biorxiv.orgnih.gov In silico modeling further supports these findings, showing that Angiotensin-(1-5) can bind to the AT2R. biorxiv.orgnih.govresearchgate.net

In addition to its effects via the AT2R, other studies have proposed that Angiotensin-(1-5) can exert biological effects through the Mas receptor. Research has shown that Angiotensin-(1-5) stimulates the secretion of atrial natriuretic peptide (ANP) from the atria, an effect that was attenuated by a Mas receptor antagonist. researchgate.netechelon-inc.comnih.gov This suggests that Angiotensin-(1-5), much like Angiotensin-(1-7), may contribute to the protective effects of the RAS through this pathway as well. researchgate.netnih.gov

The confirmation of Angiotensin-(1-5)'s biological activity and its endogenous presence solidifies its position as a new, active component of the protective arm of the RAS. biorxiv.org These findings challenge the classical view of the RAS and highlight a more complex interplay of various angiotensin peptides in maintaining cardiovascular homeostasis.

Key Research FindingReceptor ImplicatedObserved Effect
Increased Nitric Oxide (NO) releaseAT2RVasodilation
Relaxation of mesenteric and renal arteriesAT2RPotential for blood pressure reduction
Lowering of blood pressure in normotensive miceAT2RIn vivo cardiovascular effect
Stimulation of Atrial Natriuretic Peptide (ANP) secretionMas ReceptorContribution to cardiovascular homeostasis

Methodologies for Studying Angiotensin 1 5

Analytical Techniques for Quantification and Identification

The accurate measurement of Ang-(1-5) and its related peptides in biological matrices is challenging due to their low physiological concentrations and the potential for rapid degradation. jpp.krakow.pl Consequently, highly sensitive and specific analytical methods are required.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Peptide Measurement.jpp.krakow.plresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the quantification of angiotensin peptides, including Ang-(1-5). ahajournals.orgresearchgate.net This technique offers high specificity by detecting peptide fragmentation signatures, or mass transitions, that are unique to individual angiotensin metabolites. physiology.orgphysiology.org This capability allows for the simultaneous quantification of multiple angiotensin peptides in a single analysis. researchgate.netnih.gov

The general workflow for LC-MS/MS analysis of Ang-(1-5) involves several key steps. Initially, the peptide is extracted from the biological sample, often using solid-phase extraction (SPE) with C18 cartridges. nih.gov The extracted sample is then separated using reverse-phase high-performance liquid chromatography (HPLC). nih.gov The separated peptides are subsequently ionized, typically by electrospray ionization (ESI), and analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov This mode allows for highly selective and sensitive detection of the target peptide. nih.gov

Table 1: Key Parameters in LC-MS/MS Methods for Angiotensin Peptide Analysis
ParameterDescriptionExample ApplicationReference
Sample PreparationExtraction and purification of peptides from biological matrices (e.g., plasma, tissue homogenates) to remove interfering substances.Solid-Phase Extraction (SPE) using C18 cartridges. nih.gov
Chromatographic SeparationUse of HPLC to separate different angiotensin peptides based on their physicochemical properties.Reverse-phase C18 column with an acetonitrile/water gradient containing formic acid. nih.gov
IonizationConversion of the separated peptides into gas-phase ions for mass spectrometric analysis.Electrospray Ionization (ESI). jpp.krakow.pl
Mass AnalysisDetection and quantification of specific peptides based on their mass-to-charge ratio and fragmentation patterns.Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. nih.gov

A critical component of accurate quantification by LC-MS/MS is the use of stable isotope-labeled (SIL) internal standards. physiology.orgphysiology.org These are synthetic versions of the target peptide where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N). researchgate.net SIL internal standards are chemically identical to the endogenous peptide, ensuring they behave similarly during sample preparation and analysis. physiology.orgnih.gov

By adding a known amount of the SIL internal standard to the sample before processing, any loss of the analyte during extraction or variations in ionization efficiency can be corrected for. physiology.orgnih.gov This normalization is crucial for achieving the highest accuracy and specificity in quantification. ahajournals.orgphysiology.org The use of individual SIL internal standards for each angiotensin metabolite is considered best practice, as the recovery of one peptide may not accurately reflect that of others. physiology.org

The reliability of Ang-(1-5) measurements is heavily dependent on proper sample handling and storage to prevent its degradation by proteases. physiology.orgresearchgate.net Immediate stabilization of blood samples upon collection is essential. physiology.org This is typically achieved by adding a cocktail of protease inhibitors. physiology.orgresearchgate.net

Furthermore, factors such as the temperature during sample transport and storage can significantly impact the stability of angiotensin peptides. nih.gov Exhaustive evaluation of pre-analytical stability, including short-term stability at various stages of the analytical process, is necessary to ensure reliable and reproducible results. researchgate.net Studies have highlighted that without rigorous pre-analytical control, the measured concentrations of angiotensin peptides, including Ang-(1-5), may not reflect their true physiological levels. researchgate.net

Importance of Stable Isotope-Labeled Internal Standards

Radioimmunoassay (RIA) and ELISA (where applicable for historical context or specific applications).nih.gov

Before the widespread adoption of LC-MS/MS, radioimmunoassay (RIA) was a primary method for quantifying angiotensin peptides. jpp.krakow.plnih.gov RIA is a competitive binding assay that uses a radiolabeled antigen (tracer) and a specific antibody. diasource-diagnostics.combiocompare.com The concentration of the unlabeled antigen in the sample is determined by its ability to compete with the tracer for antibody binding sites. antibodies.com While sensitive, a significant drawback of RIA is the potential for cross-reactivity of antibodies with other angiotensin metabolites that have similar structures, which can lead to inaccurate measurements. jpp.krakow.pl

Enzyme-linked immunosorbent assay (ELISA) is another immunoassay format that has been used for angiotensin peptide detection. raybiotech.comcusabio.com Similar to RIA, ELISA relies on the specific binding of an antibody to the target antigen. antibodies.com However, instead of a radioactive label, an enzyme is conjugated to one of the components, and its activity is measured to determine the antigen concentration. antibodies.com While commercially available ELISA kits exist for various angiotensin peptides, their specificity for Ang-(1-5) and the potential for cross-reactivity remain important considerations. novusbio.com Both RIA and ELISA are still utilized in some contexts, particularly for determining plasma renin activity through the measurement of generated Angiotensin I. diasource-diagnostics.comibl-international.com

Amino Acid Analysis and HPLC for Metabolite Identification.ahajournals.org

High-performance liquid chromatography (HPLC) is a fundamental technique for separating angiotensin peptides and their metabolites. ahajournals.orgahajournals.org In studies of Ang-(1-5) metabolism, HPLC is used to separate the parent peptide from its breakdown products. ahajournals.orgphysiology.org The identity of the resulting peptide fragments can then be confirmed by amino acid analysis. ahajournals.orgnih.govnih.gov This involves hydrolyzing the peptide into its constituent amino acids and then quantifying them. By comparing the amino acid composition of the metabolite to known standards, its identity can be unequivocally determined. ahajournals.orgnih.gov For instance, the conversion of Angiotensin-(1-7) to Ang-(1-5) by angiotensin-converting enzyme (ACE) has been confirmed using HPLC separation followed by amino acid analysis of the resulting pentapeptide. ahajournals.orgnih.gov

In Vitro Cell Culture Models

In vitro cell culture models are indispensable tools for investigating the cellular and molecular mechanisms of Ang-(1-5). These models allow for controlled experiments to study the effects of the peptide on specific cell types and signaling pathways. oup.com

Various cell lines have been employed in Ang-(1-5) research, including:

Endothelial Cells: Human aortic endothelial cells (HAEC) have been used to study the effect of Ang-(1-5) on nitric oxide release. nih.govbiorxiv.org Bovine adrenal microvascular endothelial cells have also been utilized to investigate the metabolism of angiotensin peptides. nih.gov

Transfected Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with specific angiotensin receptors (e.g., AT₂ receptor, Mas receptor) are valuable for dissecting the receptor-mediated effects of Ang-(1-5). nih.govbiorxiv.orgbiorxiv.org

Cardiomyocytes: Neonatal rat ventricular myocytes and the H9c2 cell line, a rat heart-derived myoblast line, are used to study the role of angiotensin peptides in cardiac hypertrophy and other cellular responses in the heart. oup.comacs.org

Kidney Cells: Cell lines like HEK-ACE2, which express high levels of ACE2, are used to study the metabolism of angiotensin peptides and the role of different enzymes in their processing. cas.cz

These cell culture systems provide a platform to investigate the signaling networks activated by Ang-(1-5) through techniques like quantitative phosphoproteomics and to assess the production of its metabolites under various experimental conditions. nih.govcas.cz

Table 2: Cell Culture Models in Angiotensin-(1-5) Research
Cell ModelApplication in Angiotensin-(1-5) ResearchReference
Human Aortic Endothelial Cells (HAEC)Studying nitric oxide release in response to Ang-(1-5). nih.govbiorxiv.org
CHO cells transfected with AT₂ or Mas receptorsInvestigating receptor-specific signaling pathways of Ang-(1-5). nih.govbiorxiv.orgbiorxiv.org
Neonatal Rat Ventricular MyocytesExamining the effects of angiotensin peptides on cardiac myocyte growth. oup.com
H9c2 CellsModeling cardiac hypertrophy induced by angiotensin peptides. acs.org
HEK-ACE2 CellsStudying the metabolism of angiotensin peptides by ACE2. cas.cz

Transfected Cell Lines (e.g., CHO cells expressing AT2R or MasR)

Transfected cell lines, particularly Chinese Hamster Ovary (CHO) cells, are instrumental in dissecting the specific receptor interactions of Angiotensin (1-5) (Ang-(1-5)). biorxiv.orgbiorxiv.orgnih.govnih.gov By engineering CHO cells to express specific receptors, such as the Angiotensin II Type 2 receptor (AT2R) or the Mas receptor (MasR), researchers can isolate and study the effects of Ang-(1-5) on a single receptor type. biorxiv.orgbiorxiv.orgnih.govnih.gov

Studies have utilized CHO cells stably transfected with either AT2R or MasR to investigate the signaling pathways activated by Ang-(1-5). biorxiv.orgbiorxiv.orgnih.govnih.gov A key finding from this methodology is that Ang-(1-5) induces nitric oxide (NO) release in CHO cells expressing AT2R, but not in those expressing MasR or in non-transfected CHO cells. biorxiv.orgnih.govnih.gov This was demonstrated by measuring the fluorescence of DAF-FM, a dye that reacts with NO. biorxiv.orgbiorxiv.orgnih.govnih.gov The increase in fluorescence indicates that Ang-(1-5) likely acts as an agonist for the AT2R, stimulating the production of the signaling molecule NO. biorxiv.orgbiorxiv.orgnih.gov

Furthermore, research on a related peptide, alamandine-(1-5), has also employed CHO cells transfected with AT2R, MasR, and another receptor, MrgD. biorxiv.orgresearchgate.net These studies showed that alamandine-(1-5) could stimulate NO production through all three of these receptors, highlighting a more complex interaction with the protective arm of the renin-angiotensin system. biorxiv.orgresearchgate.net This comparative approach using different transfected cell lines helps to elucidate the specific and sometimes overlapping receptor-binding profiles of angiotensin peptides.

[ {"Cell Line": "CHO-AT2R", "Peptide": "Ang-(1-5)", "Finding": "Increased Nitric Oxide (NO) release", "Significance": "Suggests Ang-(1-5) is an AT2R agonist"}, {"Cell Line": "CHO-MasR", "Peptide": "Ang-(1-5)", "Finding": "No significant NO release", "Significance": "Indicates Ang-(1-5) does not primarily act via MasR in this model"}, {"Cell Line": "CHO-AT2R, CHO-MasR, CHO-MrgD", "Peptide": "Alamandine-(1-5)", "Finding": "Stimulated NO production through all three receptors", "Significance": "Shows a broader receptor interaction profile compared to Ang-(1-5)"} ]

Primary Cell Cultures (e.g., Human Aortic Endothelial Cells (HAEC))

Primary cell cultures, such as Human Aortic Endothelial Cells (HAEC), offer a physiologically relevant model to study the effects of Ang-(1-5) on the vascular endothelium. biorxiv.orgbiorxiv.orgnih.govnih.gov These cells, derived directly from human aortic tissue, retain many of the characteristics of endothelial cells in vivo, making them an excellent system for investigating vascular function and disease. frontiersin.orgcellapplications.com

Research has demonstrated that Ang-(1-5) is biologically active in HAECs. biorxiv.orgbiorxiv.orgnih.govnih.gov Stimulation of HAECs with Ang-(1-5) leads to a significant and continuous release of nitric oxide (NO), a key molecule in vasodilation and endothelial health. biorxiv.org This effect is attributed to the activation of endothelial nitric oxide synthase (eNOS) through changes in its phosphorylation status. biorxiv.orgnih.govnih.gov Specifically, Ang-(1-5) has been shown to induce changes in phosphorylation at Ser1177 and Tyr657 of eNOS. biorxiv.orgnih.govnih.gov

Quantitative phosphoproteomics has been employed to map the broader signaling network induced by Ang-(1-5) in HAECs. biorxiv.orgbiorxiv.orgnih.gov This powerful technique allows for the detection of changes in the phosphorylation status of the entire proteome over time. biorxiv.org Following stimulation with Ang-(1-5), analysis revealed that the peptide impacts a number of signaling pathways important for endothelial cell physiology and pathophysiology. biorxiv.org These findings from HAEC studies provide strong evidence that Ang-(1-5) has direct effects on human endothelial cells, promoting protective signaling pathways. biorxiv.orgbiorxiv.orgnih.gov

Studies on Isolated Perfused Organs (e.g., Rat Atria)

The isolated perfused beating rat atrium is a valuable ex vivo model for investigating the direct effects of substances on cardiac tissue, particularly on hormone secretion. researchgate.netnih.govnih.govphysiology.org This preparation allows for the study of atrial function in a controlled environment, independent of systemic neural and endocrine influences. nih.govphysiology.org

Studies utilizing this model have shown that Angiotensin (1-5) (Ang-(1-5)) directly stimulates the secretion of atrial natriuretic peptide (ANP). researchgate.netnih.gov When perfused through isolated rat atria, Ang-(1-5) induced a dose-dependent increase in ANP secretion, particularly at a high pacing frequency. researchgate.netnih.gov This effect was shown to be mediated through the Mas receptor (MasR), as the response was blocked by a MasR antagonist (A-779), but not by antagonists for the AT1 receptor (losartan) or the AT2 receptor (PD123,319). researchgate.netnih.gov

Further investigation into the intracellular signaling pathway revealed the involvement of the PI3K-Akt-NOS cascade. researchgate.netnih.gov Inhibitors of phosphatidylinositol 3-kinase (wortmannin), protein kinase B (Akt; API-2), and nitric oxide synthase (L-NAME) all attenuated the Ang-(1-5)-induced increase in ANP secretion. researchgate.netnih.gov Interestingly, the secretagogue effect of Ang-(1-5) on ANP was found to be similar to that of Angiotensin-(1-7) and Angiotensin-(1-9). researchgate.netnih.gov However, in atria from rats with isoproterenol-induced cardiac hypertrophy, the ANP secretory response to Ang-(1-5) was markedly attenuated. researchgate.netnih.gov These findings suggest that Ang-(1-5) is an active component of the renin-angiotensin system that can directly modulate cardiac hormone secretion. researchgate.netnih.gov

[ {"Parameter": "ANP Secretion", "Effect of Ang-(1-5)": "Dose-dependent increase", "Receptor Involved": "Mas Receptor", "Signaling Pathway": "PI3K-Akt-NOS"}, {"Condition": "Cardiac Hypertrophy", "Effect of Ang-(1-5)": "Markedly attenuated ANP secretion", "Receptor Involved": "Not specified", "Signaling Pathway": "Not specified"} ]

Ex Vivo Tissue Studies

Wire Myography for Vascular Reactivity Assessment

Wire myography is a fundamental technique used to assess the contractile and relaxant properties of isolated blood vessels ex vivo. biorxiv.orgresearchgate.netnih.govjci.orgnih.govdiva-portal.org This method involves mounting small arterial rings on wires connected to a force transducer, allowing for the measurement of isometric tension in response to various pharmacological agents. nih.govdiva-portal.org

In the context of Angiotensin (1-5) (Ang-(1-5)) research, wire myography has been crucial in demonstrating its vasodilatory effects. biorxiv.orgbiorxiv.orgnih.govnih.gov Studies on pre-constricted mouse mesenteric and human renal arteries have shown that Ang-(1-5) induces relaxation. biorxiv.orgbiorxiv.orgnih.govnih.gov This effect was absent in arteries from mice lacking the AT2 receptor (AT2R-KO), providing strong evidence that the vasorelaxant action of Ang-(1-5) is mediated through the AT2R. biorxiv.orgbiorxiv.orgnih.govnih.gov

Furthermore, wire myography has been used to study the vascular effects of a related peptide, alamandine-(1-5). biorxiv.orgresearchgate.net Interestingly, while alamandine-(1-5) did not cause relaxation in aortic rings, it produced a concentration-dependent relaxation in mouse small mesenteric arteries. biorxiv.org This highlights the differential effects of angiotensin peptides in various vascular beds. The precision of wire myography allows for the characterization of dose-response relationships and the investigation of the underlying mechanisms by using specific receptor antagonists or tissues from genetically modified animals. jci.orgnih.gov

Organ Bath Studies for Functional Responses

Organ bath studies are a classic pharmacological method used to investigate the functional responses of isolated tissues to drugs and endogenous substances. ahajournals.orgahajournals.orgnih.govfrontiersin.orgjpp.krakow.pl In these experiments, a piece of tissue, such as an artery, is suspended in a temperature-controlled bath containing a physiological salt solution and its contractile or relaxant responses are recorded. nih.govfrontiersin.org

This methodology has been employed to examine the effects of Angiotensin (1-5) (Ang-(1-5)) on vascular function. ahajournals.orgahajournals.org In studies using human internal mammary arteries, it was found that Ang-(1-5) did not alter the contractile responses induced by Angiotensin II (Ang II). ahajournals.org This suggests that, at least in this specific human artery, Ang-(1-5) does not act as a direct antagonist to the vasoconstrictor effects of Ang II. ahajournals.org

However, the same studies revealed that Ang-(1-5) does possess other biological activity, as it was shown to inhibit the activity of angiotensin-converting enzyme (ACE) in human plasma. ahajournals.orgahajournals.org Organ bath setups allow for the investigation of dose-response curves and the influence of various inhibitors and antagonists on tissue function. nih.govfrontiersin.org For example, experiments can be designed to assess the role of the endothelium by mechanically removing it or by using inhibitors of nitric oxide synthase. ahajournals.org This technique provides valuable insights into the direct physiological actions of peptides like Ang-(1-5) on specific tissues, independent of systemic influences. ahajournals.orgahajournals.org

Advanced Molecular and Biochemical Techniques

At the molecular level, a suite of sophisticated techniques is employed to dissect the signaling pathways and receptor interactions of Angiotensin (1-5).

Quantitative Phosphoproteomics for Signaling Pathway Mapping

Quantitative phosphoproteomics is a powerful tool used to map the intracellular signaling networks activated by Angiotensin (1-5). This mass spectrometry-based technique identifies and quantifies changes in protein phosphorylation upon stimulation with the peptide. biorxiv.orgbiorxiv.orgresearchgate.net In human aortic endothelial cells (HAEC), time-resolved quantitative phosphoproteomics has been used to map the signaling network induced by Angiotensin (1-5). biorxiv.org This approach revealed that Angiotensin (1-5) induces a signaling pattern characterized by dephosphorylations, which is consistent with other agonists of the protective arm of the RAS. biorxiv.org It also identified changes in the phosphorylation of key signaling proteins, such as eNOS at Ser1177 and Tyr657, which are involved in nitric oxide production. biorxiv.orgbiorxiv.orgresearchgate.netnih.govbiorxiv.org Similar techniques have been used to study the signaling of the related peptide Angiotensin-(1-7). acs.org

Molecular Docking and Computational Simulations for Receptor Interactions

To visualize and understand how Angiotensin (1-5) interacts with its receptors at an atomic level, researchers use molecular docking and computational simulations. biorxiv.orgbiorxiv.orgresearchgate.net These in silico methods predict the binding conformations of the peptide within the receptor's binding pocket. biorxiv.orgbiorxiv.orgresearchgate.netmdpi.comfrontiersin.orgresearchgate.net Molecular docking simulations have shown that Angiotensin (1-5) can bind to the AT2R in two distinct conformations. biorxiv.orgbiorxiv.orgresearchgate.net One conformation is similar to how the first five amino acids of Angiotensin II bind, while the other represents a non-canonical binding mode deeper within the receptor pocket. biorxiv.org This unique binding may explain potentially different effects compared to other AT2R agonists. biorxiv.org

Technique Target Key Finding Significance
Molecular DockingAngiotensin (1-5) and AT2RTwo preferred binding conformations identified. biorxiv.orgbiorxiv.orgresearchgate.netSuggests a unique interaction that may lead to distinct downstream signaling. biorxiv.org
Computational AnalysisPGYALQR peptide and ACEBinds to the ACE active site with high affinity. researchgate.netElucidates the mechanism of ACE inhibition by novel peptides. researchgate.net
Molecular DockingWLQL peptide and ACEDocks into the S1 pockets of ACE. mdpi.comProvides a structural basis for the observed potent ACE inhibitory activity. mdpi.com

Enzymatic Activity Assays (e.g., ACE activity inhibition assays)

Enzymatic activity assays are fundamental for studying the formation and degradation of Angiotensin (1-5) and its interaction with enzymes like Angiotensin-Converting Enzyme (ACE). researchgate.netdojindo.commdpi.comphcogj.comcirad.fr These assays measure the rate at which an enzyme converts a substrate to a product. For instance, ACE activity inhibition assays are used to determine if a compound can block the conversion of Angiotensin I to Angiotensin II. dojindo.commdpi.comcirad.fr While Angiotensin (1-5) itself is studied for its direct receptor effects, understanding its relationship with ACE is crucial. Some peptide analogues can act as inhibitors of ACE. ahajournals.orgahajournals.org These assays often use a synthetic fluorogenic or chromogenic substrate that releases a detectable signal upon cleavage by ACE, allowing for the quantification of enzyme activity and inhibition. dojindo.comcirad.fr

Future Directions in Angiotensin 1 5 Research

Elucidation of Specific Receptor Binding Dynamics and Downstream Effector Specificity

Recent studies have identified Ang-(1-5) as a potent endogenous agonist for the Angiotensin AT2 receptor (AT2R). biorxiv.orgbiorxiv.orgahajournals.org Its effects, including the relaxation of pre-constricted mouse and human resistance arteries, are absent in AT2R knockout mice and can be blocked by the AT2R antagonist PD123319. biorxiv.orgbiorxiv.org Interestingly, some research also points to the Mas receptor as a target, suggesting that Ang-(1-5) stimulates atrial natriuretic peptide (ANP) secretion via Mas and its downstream pathway. researchgate.netnih.gov This effect was attenuated by the Mas receptor antagonist A-779, but not by AT1 or AT2 receptor blockers. researchgate.netnih.gov

The downstream signaling of Ang-(1-5) appears to be complex and context-dependent. At the AT2R, it induces the activation of endothelial nitric oxide synthase (eNOS) through phosphorylation at Ser1177 and dephosphorylation at Tyr657, leading to nitric oxide (NO) release. biorxiv.orgbiorxiv.org When acting via the Mas receptor in atrial tissue, it engages the PI3K-Akt-NOS pathway to stimulate ANP secretion. researchgate.netnih.gov

Future research must precisely define the binding kinetics and affinities of Ang-(1-5) for both AT2R and Mas receptors. In silico modeling suggests that Ang-(1-5) binds to the AT2R in two different conformations, one of which is non-canonical and differs significantly from how Angiotensin II binds. biorxiv.orgbiorxiv.orgnih.gov Quantitative phosphoproteomic studies are needed to create a comprehensive map of the signaling networks activated by Ang-(1-5) in various cell types. biorxiv.orgnih.gov This will clarify how a single peptide can elicit responses through different receptors and what factors determine receptor and pathway preference.

Table 1: Receptor and Signaling Pathway of Angiotensin (1-5)

Receptor Antagonist Used in Research Downstream Signaling Pathway Cellular/Physiological Effect Reference

| AT2 Receptor | PD123319 | ↑ eNOS phosphorylation (Ser1177) ↓ eNOS dephosphorylation (Tyr657) ↑ Nitric Oxide (NO) release | Vasodilation, Lowering blood pressure | biorxiv.org, biorxiv.org | | Mas Receptor | A-779 | ↑ PI3K-Akt-NOS pathway | Atrial Natriuretic Peptide (ANP) secretion | researchgate.net, nih.gov |

Comprehensive Mapping of Its Role in Diverse Cellular and Organ Systems

The known actions of Ang-(1-5) hint at a broad physiological role. In the cardiovascular system, it induces vasodilation of human renal and mouse mesenteric arteries and lowers blood pressure in normotensive mice. biorxiv.orgbiorxiv.org It also stimulates the secretion of ANP, a key regulator of blood pressure and fluid balance, from cardiac atria. researchgate.netkoreamed.orgscience-line.com These findings suggest a protective role within the cardiovascular system.

Its effects on endothelial cells, primarily through NO release, indicate a role in maintaining vascular homeostasis. biorxiv.orgbiorxiv.orgahajournals.org The presence of Ang-(1-5) in plasma and its regulation in pathological states like liver cirrhosis and COVID-19 suggest its involvement extends beyond baseline physiological control. biorxiv.org Future studies should systematically investigate the function of Ang-(1-5) in other major organ systems, including the central nervous system and kidneys, where other RAS components are known to be active. scielo.org.mx Mapping its effects on cellular processes such as proliferation, fibrosis, and inflammation across these systems will be crucial. portlandpress.com

Investigation of its Cross-Talk with Other Novel RAS Components (e.g., Alamandine-(1-5))

The RAS is now understood to be a complex web of interacting peptides. researchgate.net Ang-(1-5) is a direct metabolite of Ang-(1-7), formed via cleavage by Angiotensin-Converting Enzyme (ACE). researchgate.netnih.gov Ang-(1-7) itself can be decarboxylated to form another active peptide, Alamandine. nih.govportlandpress.comimrpress.com This metabolic cascade suggests a potential for functional interplay.

A recently identified peptide, Alamandine-(1-5), is formed from Alamandine through the action of ACE and has been detected in human blood. biorxiv.org Preliminary research indicates that Alamandine-(1-5) can stimulate NO production through the Mas, MrgD, and AT2 receptors and has a significant effect on cardiac contractility. biorxiv.org Given that Ang-(1-5) and Alamandine-(1-5) are generated by parallel pathways, investigating their potential for synergistic, antagonistic, or redundant actions is a critical next step. biorxiv.org Research should explore whether these peptides compete for the same receptors or if the presence of one modulates the signaling of the other, creating a more finely tuned regulatory system than previously understood. scielo.org.mxnih.gov

Development of Specific Pharmacological Tools for Angiotensin (1-5) Research

Currently, the study of Ang-(1-5) relies on commercially available antagonists for other RAS receptors, such as PD123319 (AT2R) and A-779 (Mas). biorxiv.orgresearchgate.netnih.gov While these tools have been instrumental in identifying the receptors Ang-(1-5) acts upon, they lack specificity for the peptide itself. aafp.orgahajournals.org The development of highly specific agonists and antagonists for Ang-(1-5) is paramount for isolating its unique biological functions without the confounding effects of activating or blocking entire receptor classes that bind other ligands.

The unique, non-canonical binding mode of Ang-(1-5) to the AT2R could serve as a template for designing such specific pharmacological tools. biorxiv.org These specific agents would allow researchers to probe the precise roles of endogenous Ang-(1-5) with greater accuracy and would be invaluable for distinguishing its effects from those of other AT2R or Mas receptor agonists, such as Ang-(1-7) or C21. eshonline.org High-throughput screening assays, such as those measuring NO release from AT2R-transfected cells, could be employed to identify novel and selective ligands for Ang-(1-5) research. ahajournals.org

Understanding the Physiological and Pathophysiological Significance of its Endogenous Levels

Ang-(1-5) has been detected in human plasma. biorxiv.org While some studies report its levels are often below the limit of detection in healthy individuals, others note its plasma concentrations are comparable to or even higher than other RAS peptides like Ang-(1-7). biorxiv.orgnih.govresearchgate.net This discrepancy highlights the challenges in accurately quantifying these low-concentration peptides and the critical importance of pre-analytical sample handling. nih.govahajournals.orgexplorationpub.com

Endogenous levels of Ang-(1-5) appear to be dynamic. They are known to change in response to pharmacological interventions, such as the administration of AT1-receptor blockers or recombinant human ACE2, and in pathological conditions. biorxiv.orgjacc.org For instance, plasma levels of Alamandine-(1-5) are reportedly elevated in pediatric patients with nephropathy. biorxiv.org Future research must focus on establishing reliable, standardized methods for quantifying endogenous Ang-(1-5) and its metabolites. researchgate.net Correlating these levels with various physiological states (e.g., exercise, aging) and a wide range of diseases (e.g., heart failure, hypertension, kidney disease) will be essential to understand its significance as a potential biomarker or contributor to pathophysiology. nih.govahajournals.org

Table 2: Reported Endogenous Levels of Angiotensin Peptides

Peptide Reported Plasma Concentration Range Condition Reference
Ang-(1-5) Undetectable to pM range Healthy and dialysis patients nih.gov, researchgate.net
Ang-(1-7) Undetectable to pM range Healthy and HF patients nih.gov, jacc.org, ahajournals.org
Angiotensin II 4.9–37.2 pg/mL (Equilibrium) Heart failure patients ahajournals.org
Angiotensin I 50.0–261.2 pg/mL (Equilibrium) Heart failure patients ahajournals.org

Exploration of Structure-Activity Relationships for Angiotensin (1-5) and its Analogues (Purely academic, without drug development or clinical focus)

The biological activity of angiotensin peptides is intrinsically linked to their amino acid sequence and structure. mdpi.com For Angiotensin II, structure-activity relationship (SAR) studies have been extensive, revealing the critical roles of specific residues, such as the C-terminal phenylalanine, for agonist activity. mdpi.comthieme-connect.com Similar academic exploration is needed for Ang-(1-5).

Systematic substitution of each amino acid in the Ang-(1-5) sequence (Asp-Arg-Val-Tyr-Ile) would elucidate which residues are critical for binding to the AT2R and Mas receptors and for initiating downstream signaling. For example, studies on Angiotensin II analogues have shown that modifying the residue at position 5 can significantly impact receptor-dependent signaling, such as β-arrestin activation. nih.govnih.gov Applying this approach to Ang-(1-5) would provide fundamental insights into its molecular pharmacology. Comparing the SAR of Ang-(1-5) with that of its close relatives, Ang-(1-7) and Alamandine, would further clarify the structural determinants of receptor selectivity and functional specificity within this branch of the RAS. nih.govthieme-connect.com

Q & A

Q. What experimental models are most appropriate for studying Angiotensin (1-5)'s physiological mechanisms, and how can researchers validate their suitability?

Methodological Answer: Use in vitro systems (e.g., cultured cardiomyocytes or endothelial cells) to isolate receptor-specific interactions, paired with in vivo rodent models (e.g., hypertensive or heart failure models) for systemic effects. Validate models via:

  • Pharmacological antagonism (e.g., Mas receptor blockers) to confirm target specificity.
  • Quantitative PCR/Western blotting to measure downstream signaling markers (e.g., nitric oxide synthase).
  • Consistency with historical data from angiotensin fragment studies (e.g., Angiotensin (1-7)) .

Q. How can researchers design assays to distinguish Angiotensin (1-5) from other angiotensin peptides in biological samples?

Methodological Answer: Employ LC-MS/MS with synthetic isotope-labeled Angiotensin (1-5) as an internal standard. Optimize protocols by:

  • Validating antibody specificity in ELISA via cross-reactivity tests against Angiotensin II and (1-7).
  • Using enzymatic digestion (e.g., chymase inhibition) to rule out confounding cleavage products .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in Angiotensin (1-5) studies?

Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. Include:

  • Error propagation analysis for technical replicates.
  • Bonferroni correction for multiple comparisons in pathway analysis .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported effects of Angiotensin (1-5) across different tissue types?

Methodological Answer: Conduct tissue-specific transcriptomic profiling (e.g., single-cell RNA sequencing) to identify microenvironmental factors (e.g., receptor density, co-localized enzymes). Address contradictions by:

  • Meta-analysis of existing datasets using PRISMA guidelines to assess bias .
  • Designing organ-on-a-chip models to simulate cross-tissue interactions .

Q. What strategies ensure reproducibility when studying Angiotensin (1-5)'s role in dynamic systems like the renin-angiotensin system (RAS)?

Methodological Answer:

  • Standardize RAS modulation protocols (e.g., ACE2 knockout vs. pharmacological inhibition).
  • Pre-register experimental designs (e.g., on Open Science Framework) to mitigate selective reporting.
  • Include negative controls (e.g., scrambled peptides) and validate purity via HPLC (>98%) .

Q. How can researchers integrate multi-omics data to elucidate Angiotensin (1-5)'s signaling networks?

Methodological Answer: Combine phosphoproteomics (kinase activity) and metabolomics (e.g., arachidonic acid pathways) using tools like STRING or Reactome. Steps:

  • Normalize datasets to account for batch effects.
  • Apply machine learning (e.g., random forests) to prioritize high-confidence interactions .

Q. What ethical and methodological considerations apply to human studies investigating Angiotensin (1-5) in pathologies like hypertension?

Methodological Answer:

  • Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for trial design.
  • Use blinded, placebo-controlled protocols with stratified randomization by risk factors (e.g., age, baseline BP).
  • Include data safety monitoring boards to audit adverse events .

Methodological Resources

  • Data Contradiction Analysis : Follow PRISMA guidelines for systematic reviews and use tools like ROBINS-I for bias assessment .
  • Experimental Reproducibility : Document protocols using ARRIVE 2.0 guidelines and share raw data via repositories like Zenodo .
  • Advanced Statistics : Consult Research Methods, Design, and Analysis (Christensen et al.) for longitudinal data handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.